(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Catalog No.
S762399
CAS No.
452304-59-5
M.F
C18H22NP
M. Wt
283.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

CAS Number

452304-59-5

Product Name

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

IUPAC Name

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine

Molecular Formula

C18H22NP

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1

InChI Key

ZATLZEHZPXYMFE-QZTJIDSGSA-N

SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
  • Chiral Ligand Properties

    The molecule's chirality makes it a valuable ligand in asymmetric catalysis, where it can control the stereochemical outcome of reactions. The (1R,2R) configuration allows it to selectively bind to one enantiomer of a substrate molecule, leading to the formation of a specific product with high enantiomeric purity [, ].

  • Phosphine Functionality

    The diphenylphosphine group readily forms complexes with transition metals, making (1R,2R)-2-(Diphenylphosphino)cyclohexanamine a versatile ligand for homogeneous catalysis. These complexes are often used in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions [, ].

Here are some specific examples of how (1R,2R)-2-(Diphenylphosphino)cyclohexanamine is used in scientific research:

  • Asymmetric Hydrogenation

    This molecule has been employed as a ligand in the rhodium-catalyzed asymmetric hydrogenation of alkenes, leading to the production of highly enantiopure chiral alcohols [].

  • Hydroformylation

    It has also been used as a ligand in the rhodium-catalyzed hydroformylation of alkenes, which involves the addition of a formyl group (CHO) to form aldehydes [].

  • Polymerization Catalysis

    This ligand can be used in combination with various transition metals to create catalysts for the controlled polymerization of different monomers, allowing for the synthesis of polymers with specific properties [].

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand notable for its application in asymmetric catalysis. This compound features a cyclohexane ring that is substituted with both a diphenylphosphino group and an amine group, contributing to its versatility in coordinating with transition metals. The stereochemistry indicated by (1R,2R) is crucial for its effectiveness in facilitating various catalytic processes, particularly those requiring high selectivity in product formation. The molecular formula of this compound is C18_{18}H22_{22}NP, and it has a molecular weight of 283.36 g/mol .

Is as a ligand that coordinates with metal centers to form stable complexes. These metal-ligand complexes can participate in various reactions, including:

  • Asymmetric Catalysis: The compound facilitates the formation of enantiomerically enriched products through its chiral environment.
  • Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides, which may exhibit different reactivity profiles.
  • Substitution Reactions: The amine group can participate in substitution reactions to yield various amine derivatives.

While (1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily recognized for its role in catalysis, some studies indicate potential biological activities related to its derivatives. Research into the medicinal chemistry applications of this compound suggests that it may have implications in the development of chiral drugs, although specific biological activities remain less explored compared to its catalytic properties .

The synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

  • Starting Material: Begin with commercially available (1R,2R)-cyclohexane-1,2-diamine.
  • Phosphination: React (1R,2R)-cyclohexane-1,2-diamine with chlorodiphenylphosphine in the presence of a base such as triethylamine. This reaction is usually performed under an inert atmosphere to prevent oxidation.
  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity .

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research and industry:

  • Asymmetric Catalysis: It is extensively used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
  • Coordination Chemistry: The compound serves as a model for studying the coordination behavior of phosphine ligands with various metal centers.
  • Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, particularly in developing chiral drugs.
  • Material Science: Investigated for potential use in synthesizing novel materials with unique properties .

Interaction studies involving (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily focus on its coordination behavior with transition metals. These studies reveal how the ligand's stereochemistry influences the selectivity and efficiency of catalytic reactions. The ability of the phosphine group to stabilize metal centers while the amine group can engage in hydrogen bonding enhances the reactivity of the resulting complexes. Research continues into optimizing these interactions to improve catalytic performance across various reactions .

Several compounds share structural similarities with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1R,2S)-2-(Diphenylphosphino)cyclohexanamineChiral Phosphine LigandDifferent stereochemistry affects reactivity
1,1'-Bis(diphenylphosphino)ferroceneBidentate LigandContains ferrocene moiety enhancing stability
(S)-PhosChiral Phosphine LigandKnown for high enantioselectivity
(R,R)-DTBM-SEGPHOSChiral Phosphine LigandNotable for its application in asymmetric synthesis

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of both phosphine and amine functionalities within a chiral framework. This combination allows it to effectively stabilize metal centers while also participating in diverse organic transformations. Its specific stereochemical arrangement further enhances its utility in asymmetric catalysis compared to other similar compounds .

XLogP3

3.4

Wikipedia

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Dates

Modify: 2023-08-15

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